molecular formula C14H12BrFN2O2S B14022616 N-[(E)-(3-bromo-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide

N-[(E)-(3-bromo-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide

Cat. No.: B14022616
M. Wt: 371.23 g/mol
InChI Key: LDVVCEAJKABRQK-RQZCQDPDSA-N
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Chemical Reactions Analysis

N-[(E)-(3-bromo-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases for hydrolysis, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

N-[(E)-(3-bromo-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide can be compared with other sulfonamide compounds such as:

    Sulfamethoxazole: A well-known antibacterial agent used in combination with trimethoprim.

    Sulfanilamide: One of the earliest sulfonamide antibiotics.

    Indisulam: An anticancer sulfonamide that inhibits cell cycle progression.

The uniqueness of this compound lies in its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity .

Properties

Molecular Formula

C14H12BrFN2O2S

Molecular Weight

371.23 g/mol

IUPAC Name

N-[(E)-(3-bromo-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H12BrFN2O2S/c1-10-5-7-12(8-6-10)21(19,20)18-17-9-11-3-2-4-13(15)14(11)16/h2-9,18H,1H3/b17-9+

InChI Key

LDVVCEAJKABRQK-RQZCQDPDSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C(=CC=C2)Br)F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C(=CC=C2)Br)F

Origin of Product

United States

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